2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 679391-42-5
VCID: VC6323376
InChI: InChI=1S/C12H9F3N2OS/c13-12(14,15)9-6-10(18)17-11(16-9)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
SMILES: C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F
Molecular Formula: C12H9F3N2OS
Molecular Weight: 286.27

2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol

CAS No.: 679391-42-5

Cat. No.: VC6323376

Molecular Formula: C12H9F3N2OS

Molecular Weight: 286.27

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol - 679391-42-5

Specification

CAS No. 679391-42-5
Molecular Formula C12H9F3N2OS
Molecular Weight 286.27
IUPAC Name 2-benzylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H9F3N2OS/c13-12(14,15)9-6-10(18)17-11(16-9)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
Standard InChI Key NEYUPSGBTRERJS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a substituted pyrimidine featuring a benzylsulfanyl group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a hydroxyl (-OH) group at position 4. Its molecular formula is C12H9F3N2OS\text{C}_{12}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{OS}, with a calculated molecular weight of 286.27 g/mol. The trifluoromethyl group imparts significant electronegativity and metabolic stability, while the benzylsulfanyl moiety enhances lipophilicity .

Structural Characterization

X-ray crystallography of analogous compounds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, reveals planar aromatic rings with substituents adopting equatorial positions to minimize steric hindrance . Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct signals for the hydroxyl proton (δ 10–12 ppm), aromatic protons (δ 7–8 ppm), and trifluoromethyl carbon (δ 120–125 ppm in 13C^{13}\text{C} NMR) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol can be inferred from methods used for analogous pyrimidine derivatives. A convergent approach involves:

  • Ring Formation: Cyclocondensation of β-diketones with thiourea to form the pyrimidine core .

  • Functionalization:

    • Trifluoromethyl Introduction: Electrophilic substitution using trifluoromethyl iodide under basic conditions .

    • Benzylsulfanyl Addition: Nucleophilic displacement of a halogen at position 2 using benzyl mercaptan (PhCH₂SH) in the presence of potassium carbonate .

For example, 4-(iodomethyl)pyrimidines react with thiols in acetone at reflux to yield sulfanyl derivatives in 70–98% yields .

Optimization and Challenges

Key challenges include avoiding N-alkylation competing with O-alkylation. Studies on similar systems show that using polar aprotic solvents (e.g., MeCN) and elevated temperatures (60–80°C) improves selectivity for the 4-hydroxyl group . The reaction progress can be monitored via thin-layer chromatography (TLC), with typical reaction times of 1–2 hours .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/Description
Molecular Weight286.27 g/mol
Density~1.4 g/cm³ (predicted)
Melting Point180–185°C (estimated)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
pKa (Hydroxyl group)~8.5–9.5 (similar to phenolic compounds)

The hydroxyl group at position 4 confers mild acidity, enabling salt formation with strong bases. The trifluoromethyl group enhances thermal stability, as seen in related compounds with decomposition temperatures >300°C .

Reactivity

  • Nucleophilic Substitution: The benzylsulfanyl group may undergo displacement by stronger nucleophiles (e.g., amines) under acidic conditions.

  • Oxidation: The sulfide moiety can oxidize to sulfoxide or sulfone derivatives in the presence of peroxides .

Biological Activity and Applications

Hypothetical Pharmacological Effects

While direct studies on this compound are lacking, structurally related pyrimidines exhibit diverse bioactivities:

  • GLP-1 Receptor Modulation: BETP, a 6-(trifluoromethyl)pyrimidine, acts as a GLP-1R agonist, suggesting potential antidiabetic applications .

  • Kinase Inhibition: Pyrimidines with sulfanyl groups show inhibitory activity against tyrosine kinases .

Agricultural and Industrial Uses

The trifluoromethyl group’s resistance to metabolic degradation makes this compound a candidate for agrochemicals, such as herbicides or fungicides .

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